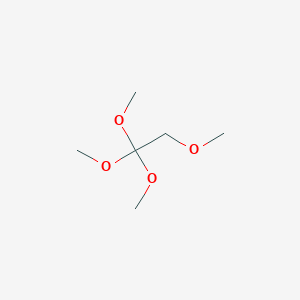

1,1,1,2-Tetramethoxyethane

描述

属性

IUPAC Name |

1,1,1,2-tetramethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4/c1-7-5-6(8-2,9-3)10-4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZFYLQMPOIPKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187933 | |

| Record name | 1,1,1,2-Tetramethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34359-77-8 | |

| Record name | 1,1,1,2-Tetramethoxyethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034359778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,2-Tetramethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2-tetramethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 1,1,1,2 Tetramethoxyethane

While specific, documented synthetic procedures for 1,1,1,2-tetramethoxyethane are not widely reported in readily accessible literature, its structure as an orthoester ether suggests plausible synthetic routes based on well-established reactions for orthoester formation.

A general and effective method for preparing orthoesters involves the reaction of 1,1,1-trihaloalkanes with an excess of a corresponding sodium alkoxide. google.com This process, known as the Williamson ether synthesis adapted for orthoesters, is typically performed in the alcohol corresponding to the alkoxide. For the synthesis of this compound, a hypothetical pathway would involve the reaction of a 1,1,1-trihalo-2-methoxyethane, such as 1,1,1-trichloro-2-methoxyethane, with a slurry of sodium methoxide (B1231860) in methanol (B129727).

Hypothetical Synthesis Reaction: CH₃OCH₂CCl₃ + 3 NaOCH₃ → CH₃OCH₂C(OCH₃)₃ + 3 NaCl

Mechanistic Considerations: The reaction mechanism is anticipated to proceed through a series of three sequential nucleophilic substitution (SN2) reactions.

First Substitution: A methoxide ion (CH₃O⁻) attacks the electrophilic carbon of the trichloromethyl group, displacing one chloride ion.

Second and Third Substitutions: This process repeats two more times, with methoxide ions displacing the remaining two chloride ions. The presence of the adjacent methoxy (B1213986) group (CH₃OCH₂-) may exert a minor inductive effect, but the primary driving force is the high concentration and nucleophilicity of the sodium methoxide.

The reaction is typically driven to completion by using an excess of the sodium methoxide and the corresponding alcohol as the solvent. The formation of the stable salt, sodium chloride, as a byproduct also helps to shift the equilibrium towards the product.

Purification and Purity Validation

1 Advanced Purification Techniques for this compound

The primary method for purifying orthoesters and related alkoxylated compounds from non-volatile impurities and solvents is fractional distillation . google.com This technique separates chemical compounds based on differences in their boiling points. energyeducation.casavemyexams.com

The purification process would involve:

Initial Filtration: The first step after the reaction would be the removal of the precipitated sodium chloride salt by filtration. google.com

Fractional Distillation: The filtrate, containing methanol (B129727), the product, and potentially some high-boiling-point byproducts, would then be subjected to fractional distillation. icandochemistry.com A fractionating column is used to efficiently separate the components. savemyexams.com

Methanol (boiling point: ~64.7 °C) would be the first fraction to distill off.

The temperature would then rise to the boiling point of this compound, which would be collected as the main fraction.

The efficiency of the separation depends on the difference in boiling points and the theoretical plates of the distillation column. google.com For compounds with close boiling points, a column with a higher number of theoretical plates or vacuum distillation may be required. google.com

The table below outlines the expected order of fraction collection during distillation.

| Fraction Number | Compound | Expected Boiling Point (°C) | Role in Purification |

| 1 | Methanol | ~64.7 | Removed as the low-boiling solvent |

| 2 | This compound | Predicted >150 (est.) | Desired Product Fraction |

| 3 | High-Boiling Impurities | > Boiling Point of Product | Remain as residue in the distillation flask |

Boiling point for this compound is estimated based on related structures like 1,1,2,2-tetramethoxyethane (B1584647) (155 °C) and 1,1,2,2-tetraethoxyethane (B1606246) (>150 °C). lookchem.com

2 Spectroscopic and Chromatographic Validation of this compound Purity

To confirm the identity and assess the purity of the isolated product, a combination of spectroscopic and chromatographic techniques would be employed.

Chromatographic Validation: Gas Chromatography (GC) is the principal technique for assessing the purity of volatile organic compounds like ethers and orthoesters. researchgate.netlibretexts.org A sample of the purified fraction is injected into the GC, where it is vaporized and passed through a capillary column.

Purity Assessment: A pure sample should ideally yield a single, sharp peak in the chromatogram. The presence of other peaks would indicate impurities. The percentage purity can be calculated from the relative area of the main peak.

Method Parameters: A typical GC method would use a non-polar or medium-polarity capillary column (e.g., HP-PONA or DB-624) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) detector. researchgate.netepa.gov A temperature programming method, where the column temperature is gradually increased, is often used to ensure good separation of components with different boiling points. libretexts.org

Spectroscopic Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure, confirming the identity of the compound. For this compound, specific signals are expected in both ¹H and ¹³C NMR spectra. organicchemistrydata.org

¹H NMR:

A singlet for the three equivalent methoxy (B1213986) groups at the C1 position (-C(OCH₃)₃).

A singlet for the methoxy group at the C2 position (-CH₂OCH₃).

A singlet for the methylene (B1212753) protons (-CH₂-).

¹³C NMR:

A signal for the three equivalent methoxy carbons at C1.

A signal for the C1 quaternary carbon (orthoester carbon).

A signal for the C2 methylene carbon.

A signal for the C2 methoxy carbon.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. chemguide.co.uk When coupled with GC (GC-MS), it is a powerful tool for identifying components of a mixture. google.com The molecular ion peak (M⁺) would confirm the compound's molecular weight (150.17 g/mol ). Predicted mass spectrometry data can provide a reference for experimental results. uni.lu

The following table summarizes the analytical techniques and their roles in validation.

| Technique | Purpose | Expected Outcome for Pure this compound |

| Gas Chromatography (GC) | Purity Assessment | A single major peak in the chromatogram. |

| ¹H NMR Spectroscopy | Structural Confirmation | Distinct singlets corresponding to the three unique proton environments. |

| ¹³C NMR Spectroscopy | Structural Confirmation | Signals corresponding to the four unique carbon environments. |

| Mass Spectrometry (MS) | Molecular Weight & Fragmentation | A molecular ion peak (M⁺) at m/z = 150.0892 (monoisotopic mass). uni.lu |

Reactivity and Reaction Mechanisms of 1,1,1,2 Tetramethoxyethane

Hydrolytic Stability and Decomposition Pathways of 1,1,1,2-Tetramethoxyethane

The hydrolytic stability of this compound is exceptionally low under acidic conditions due to the presence of the orthoester functional group. This group is significantly more reactive towards hydrolysis than simple acetals or ethers.

Acid-Catalyzed Hydrolysis Mechanisms of this compound

The acid-catalyzed hydrolysis of this compound proceeds readily in mild aqueous acid. wikipedia.org The mechanism is characteristic of orthoester hydrolysis and involves several key steps. The reaction is initiated by the protonation of one of the methoxy (B1213986) oxygen atoms attached to the central carbon (C1). This is a rapid and reversible step.

Formation of Glyoxal (B1671930) and Methanol (B129727) from this compound Hydrolysis

The hydrolysis of this compound does not yield glyoxal. Instead, the reaction with water under acidic conditions breaks down the orthoester functional group to produce methyl methoxyacetate (B1198184) and two equivalents of methanol.

CH₃OCH₂C(OCH₃)₃ + H₂O --(H⁺)--> CH₃OCH₂COOCH₃ + 2 CH₃OH

Further hydrolysis of the resulting ester, methyl methoxyacetate, can occur under more stringent conditions to yield methoxyacetic acid and a third equivalent of methanol.

It is important to distinguish this from the hydrolysis of its isomer, 1,1,2,2-tetramethoxyethane (B1584647) , which is also known as glyoxal bis(dimethyl acetal). nih.govlookchem.com The hydrolysis of the 1,1,2,2-isomer does, in fact, yield glyoxal and methanol, as it is formed from the acetalization of glyoxal.

Solvent Isotope Effects on this compound Hydrolysis

Comparison with Hydrolysis of Related Acyclic Acetals and Vinyl Ethers

The orthoester functional group in this compound makes it extraordinarily more susceptible to acid-catalyzed hydrolysis compared to related acyclic acetals and vinyl ethers. Research comparing the hydrolysis rates of various geminal ethers provides a clear hierarchy of reactivity. researchgate.net

Orthoesters are hydrolyzed many orders of magnitude faster than corresponding acetals. researchgate.net For instance, the difference in hydrolysis rates between triethyl orthoacetate and 1,3-dioxane (B1201747) can exceed a factor of 10¹¹. researchgate.net This enhanced reactivity is due to the greater stability of the intermediate dialkoxycarbenium ion formed from an orthoester compared to the oxocarbenium ion formed from an acetal (B89532).

Vinyl ethers also undergo rapid acid-catalyzed hydrolysis. The mechanism involves protonation of the double bond to form a resonance-stabilized carbocation, which is then attacked by water. While both orthoesters and vinyl ethers are highly reactive in acid, their hydrolysis rates can vary. The hydrolysis of some vinyl ethers shows a normal isotope effect (kH/kD > 1), in contrast to the inverse effect often seen with orthoesters. semanticscholar.orgresearchgate.net

| Functional Group | Example Compound | Relative Rate of Hydrolysis | Mechanistic Feature |

|---|---|---|---|

| Orthoester | This compound | Very High | Formation of highly stabilized dialkoxycarbenium ion |

| Vinyl Ether | Methyl vinyl ether | High | Protonation of C=C bond to form a carbocation |

| Acyclic Acetal | 1,1-Dimethoxyethane | Moderate | Formation of an oxocarbenium ion |

| Ether | Dimethyl ether | Very Low | Requires harsh conditions for cleavage |

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound can lead to a variety of products, depending on the reagents and conditions employed.

Oxidative Transformations of this compound to Carboxylic Acids or Aldehydes

The oxidation of ethers and acetals can be challenging, but under appropriate conditions, this compound can be transformed into carboxylic acids or their derivatives. Strong oxidizing agents have the potential to cleave the C-O bonds and oxidize the carbon skeleton. For instance, the oxidation of similar ether compounds can yield carboxylic acids. The reaction of this compound with water can lead to the formation of methoxyacetic acid methyl ester and methanol, which indicates a pathway towards carboxylic acid derivatives. nist.gov Further oxidation of the methoxyacetate derivative could potentially yield more highly oxidized products.

The formation of aldehydes would likely proceed under milder oxidative conditions that can selectively oxidize a C-H bond without extensive cleavage of the carbon framework. However, the stability of the orthoester group might make such selective transformations difficult to achieve.

| Oxidative Transformation | Potential Products |

| Strong Oxidation | Carboxylic acids and/or esters |

| Mild Oxidation | Aldehydes (less likely) |

| Hydrolysis followed by Oxidation | Methoxyacetic acid derivatives |

Reductive Pathways of this compound

The reduction of this compound is expected to be difficult due to the electron-donating nature of the methoxy groups, which makes the carbon atoms less electrophilic. Typical hydride reagents might not be reactive enough to reduce the C-O bonds under standard conditions. However, under more forcing conditions or with stronger reducing agents, reductive cleavage of the ether linkages could occur, potentially leading to the formation of alkanes or simpler ethers.

Stability and Degradation in Specific Chemical Environments

The stability of this compound is a critical factor in its potential applications, particularly in formulations where it is exposed to electrochemical stress.

Electrochemical Stability Window of this compound in Electrolyte Formulations

The stability of an electrolyte is crucial for the longevity and safety of electrochemical devices. army.mil Degradation of the electrolyte can lead to the formation of resistive layers on the electrodes, capacity fade, and potentially hazardous conditions. Therefore, a thorough evaluation of the electrochemical stability of this compound would be necessary before its consideration for use in electrolyte formulations.

| Property | Significance in Electrolyte Formulations |

| Oxidative Stability | Determines the upper limit of the operating voltage. |

| Reductive Stability | Determines the lower limit of the operating voltage. |

| Ionic Conductivity | Affects the overall performance of the electrochemical cell. |

| Chemical Stability | Influences the shelf life and cycle life of the device. |

Thermal Stability of this compound in Energy Storage Systems

The thermal stability of an electrolyte is a crucial determinant of a battery's operational safety. Electrolytes based on this compound, also known as tetramethoxy glyoxal (TMG), have demonstrated enhanced thermal stability and higher flash points when compared to their traditional carbonate counterparts. This intrinsic stability is a significant step toward mitigating the risk of thermal runaway, a hazardous condition in batteries that can lead to fire or explosion.

Research into glyoxal-based acetal electrolytes has highlighted their favorable physicochemical properties, which contribute to improved safety and performance in both lithium-ion and sodium-ion batteries. These electrolytes are noted for forming a stable and protective solid-electrolyte interphase (SEI) on the surface of electrodes, which is crucial for long-term cycling stability.

While comprehensive quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) specifically for this compound in a battery environment is not extensively available in public literature, preliminary studies on related glyoxal-based systems provide positive indications. For instance, in studies of electrolytes containing similar glyoxal acetals for lithium-sulfur batteries, initial weight loss observed via TGA was attributed to the evaporation of co-solvents at temperatures around 50°C, rather than the decomposition of the glyoxal acetal itself, suggesting a higher thermal threshold for the primary solvent.

The improved thermal characteristics of this compound are linked to its molecular structure. The presence of four electron-donating methoxy groups contributes to its stability. In contrast, conventional carbonate solvents can begin to decompose at temperatures as low as 70°C, especially in the presence of lithium salts, leading to the generation of flammable gases.

The table below presents a qualitative comparison of the thermal properties of this compound-based electrolytes with conventional carbonate electrolytes, based on available research findings.

| Property | This compound-Based Electrolyte | Conventional Carbonate-Based Electrolyte |

| Thermal Stability | Enhanced | Lower, with decomposition starting at lower temperatures |

| Flash Point | Higher | Lower, contributing to higher flammability |

| Boiling Point | Higher | Lower |

| SEI Formation | Forms a stable and protective layer | SEI stability can be a challenge, especially at elevated temperatures |

Further in-depth research with detailed thermal analysis is necessary to fully quantify the thermal decomposition pathways and kinetics of this compound within a complete battery system. Such studies would provide the precise data needed to model its behavior under thermal stress and fully validate its potential as a key component in the next generation of safer, high-performance energy storage devices.

Applications of 1,1,1,2 Tetramethoxyethane in Advanced Organic Synthesis

1,1,1,2-Tetramethoxyethane as a Versatile Building Block in Complex Molecule Synthesis

This compound is a valuable and versatile building block in the field of organic synthesis, enabling the construction of complex molecular architectures. semanticscholar.orgresearchgate.net Its utility stems from the presence of multiple reactive sites within its structure, which allows for a variety of chemical transformations. This compound serves as a key intermediate in the synthesis of a wide range of organic molecules, including those with significant biological and pharmaceutical relevance. mallakchemicals.comnih.gov

The strategic incorporation of this compound into synthetic pathways allows chemists to introduce specific functional groups and stereochemical features with a high degree of control. Its application is particularly notable in the assembly of intricate natural products and their synthetic analogues. researchgate.net The ability to use this compound to construct complex molecular frameworks highlights its importance as a fundamental tool for synthetic chemists. semanticscholar.org

Precursor for Glyoxal-Derived Intermediates

This compound is a direct precursor to glyoxal (B1671930) bis(dimethyl acetal), which is a stable and easily handleable form of the highly reactive dialdehyde, glyoxal. lookchem.com Glyoxal and its derivatives are important C2 building blocks in organic synthesis. The use of this compound as a glyoxal equivalent provides a convenient and efficient way to introduce the glyoxal unit into organic molecules under controlled conditions. This is particularly advantageous as glyoxal itself is often difficult to handle due to its propensity to polymerize.

The conversion of this compound to glyoxal-derived intermediates typically involves acid-catalyzed hydrolysis, which releases the reactive aldehyde functionalities. These can then participate in a variety of subsequent reactions, such as condensations and cyclizations, to form more complex structures. This strategy is widely employed in the synthesis of heterocyclic compounds and other molecules where a two-carbon electrophilic unit is required.

Role in Acetal (B89532) and Ketal Formation

This compound can be viewed as a protected form of a dicarbonyl compound, and its structure is fundamentally based on acetal functionalities. Acetals and ketals are crucial protecting groups for aldehydes and ketones in organic synthesis, preventing them from undergoing unwanted reactions while other parts of a molecule are being modified. nih.govlibretexts.org

The chemistry of this compound is intrinsically linked to the principles of acetal formation and hydrolysis. libretexts.org The methoxy (B1213986) groups in this compound can be exchanged with other alcohols under acidic conditions, a process that is central to the formation of different acetals and ketals. libretexts.org This reactivity allows for the introduction of the underlying carbon skeleton of this compound into a target molecule, where it can then be deprotected to reveal the desired carbonyl functionalities at a later stage of the synthesis.

Synthesis of Pharmaceutical Intermediates Utilizing this compound

The versatility of this compound makes it a valuable reagent in the synthesis of pharmaceutical intermediates. mallakchemicals.com Its ability to act as a precursor to various functional groups allows for the efficient construction of the complex molecular scaffolds often found in active pharmaceutical ingredients (APIs). nih.gov For example, it can be used to introduce a 1,2-dioxygenated pattern, which is a common structural motif in many biologically active molecules.

The application of this compound in pharmaceutical synthesis is often associated with its role in multi-step reaction sequences that lead to the formation of key intermediates. These intermediates may then be further elaborated to produce the final drug substance. The use of this building block can contribute to more efficient and convergent synthetic routes, which is a critical consideration in the pharmaceutical industry. sumitomo-chem.co.jp

Application in the Synthesis of Chiral Organofluorines

The field of organofluorine chemistry has gained significant importance in recent years, particularly in the development of new pharmaceuticals and agrochemicals. cas.cn The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Chiral organofluorine compounds, in particular, are of great interest due to their potential for high biological specificity. escholarship.org

While direct application of this compound in the synthesis of chiral organofluorines is not extensively documented, its role as a versatile building block in complex molecule synthesis suggests potential utility in this area. nih.gov The carbon backbone provided by this compound could, in principle, be incorporated into a larger molecule that is subsequently fluorinated. The development of new synthetic methodologies is a key focus in organofluorine chemistry, and the use of readily available building blocks like this compound is a valuable strategy. dntb.gov.ua

Role in Polymer Chemistry and Materials Science

Solvent and Reactant in Polymer Production

In addition to its applications in small molecule synthesis, this compound also finds use in the field of polymer chemistry and materials science. It can function as both a solvent and a reactant in polymerization processes. mallakchemicals.com As a solvent, its polar nature and ability to dissolve a variety of organic compounds make it suitable for certain polymerization reactions.

More significantly, this compound can act as a cross-linking agent or a monomer in the production of specialized polymers. The reactive functional groups within the molecule can participate in polymerization reactions, leading to the formation of polymer chains with specific properties. This allows for the tailoring of polymer characteristics, such as thermal stability, mechanical strength, and chemical resistance, for specific applications.

Enhancing Polymer Properties through this compound Derivatives

A comprehensive search of scientific databases and polymer science literature does not yield specific studies or data on the use of this compound derivatives for the enhancement of polymer properties. Research in the field of polymer additives and property modification has explored a wide range of ethers and acetals, but the specific contributions of derivatives from this compound are not documented.

Performance Upgrade of Melamine-Urea-Formaldehyde (B8673199) Wood Adhesives

There is no available research in the scientific literature detailing the use of this compound to upgrade the performance of melamine-urea-formaldehyde (MUF) wood adhesives. MUF resins are a critical class of thermosetting polymers used extensively in the wood products industry for their strong bonding and durability. chemanol.comarnasg.com The modification of these resins to improve properties such as water resistance and to reduce formaldehyde (B43269) emission is an active area of research. arnasg.com However, studies documenting the specific effects or incorporation of this compound as a performance-enhancing additive for MUF adhesives could not be identified.

Emerging Applications in Energy Storage Systems

The development of advanced electrolytes is a cornerstone of progress in energy storage technology, aiming for higher energy densities, longer cycle life, and improved safety. While various ether-based solvents have been investigated, specific research into this compound is not present in the current body of literature.

Electrolyte Component in Supercapacitors (EDLCs) and Lithium-Ion Batteries (LIBs)

Electric double-layer capacitors (EDLCs) and lithium-ion batteries (LIBs) are foundational technologies in energy storage. chemistryviews.orgnih.gov The electrolyte is a critical component, facilitating ion transport between the electrodes. A thorough review of electrochemical and materials science literature indicates that this compound has not been investigated as a primary solvent or additive in electrolytes for either EDLCs or LIBs. Research on organic electrolytes for these systems has extensively covered cyclic and linear carbonates, as well as other ethers like 1,2-dimethoxyethane (B42094) (DME), but data on the electrochemical properties and performance of this compound-based electrolytes is not available. researchgate.netnih.gov

Evaluation in Lithium-Sulfur Batteries (Li-S)

Lithium-sulfur (Li-S) batteries are a promising next-generation technology due to their high theoretical energy density. acs.org A major challenge in Li-S battery development is the "polysulfide shuttle" phenomenon, where soluble lithium polysulfide intermediates dissolve into the electrolyte, leading to capacity fade. qianggroup.com Electrolyte engineering is a key strategy to mitigate this issue. Researchers have explored various solvents, including fluorinated ethers, to suppress polysulfide dissolution. researchgate.netresearchgate.net However, a review of the literature finds no studies that have specifically evaluated this compound as an electrolyte component in Li-S batteries.

Solid Electrolyte Interphase (SEI) Formation and Evolution with this compound-based Electrolytes

The solid electrolyte interphase (SEI) is a crucial passivation layer that forms on the surface of the negative electrode in many battery systems, particularly lithium-ion batteries, during the initial charging cycles. nih.govnih.gov This layer is formed from the decomposition products of the electrolyte and is essential for preventing further electrolyte degradation and ensuring the long-term stability and performance of the battery. nih.gov The composition and stability of the SEI are highly dependent on the specific components of the electrolyte, including solvents and additives. rsc.org

While the general principles of SEI formation are well-understood, there is no specific research available that describes the formation, chemical evolution, or properties of an SEI layer derived from an electrolyte containing this compound. The specific decomposition pathways of this compound at the electrode-electrolyte interface and its contribution to the resulting SEI layer have not been documented in the scientific literature.

Performance in Sodium-Ion Batteries (NIBs) and Sodium-Ion Capacitors (NICs)

Sodium-ion batteries (NIBs) and sodium-ion capacitors (NICs) are emerging as cost-effective alternatives to their lithium-ion counterparts, leveraging the natural abundance of sodium. db-thueringen.dediva-portal.org The development of suitable electrolytes is critical for the performance of these sodium-based energy storage systems. Research has shown that glyoxylic-acetal based electrolytes, specifically those containing the isomer 1,1,2,2-tetramethoxyethane (B1584647), can offer increased thermal stability and prolonged cycle life in NIBs and NICs compared to conventional carbonate-based electrolytes. db-thueringen.de However, there are no corresponding studies in the scientific literature that investigate or report on the performance of This compound in either sodium-ion batteries or sodium-ion capacitors.

Impact on Thermal Runaway Onset Temperature in Lithium-Ion Batteries

A thorough review of available scientific literature and research databases did not yield specific studies or data on the application of this compound as an electrolyte additive or its direct impact on the thermal runaway onset temperature in lithium-ion batteries. Research into electrolyte additives for enhancing battery safety is extensive, often focusing on fluorinated carbonates, sulfones, and various phosphazene derivatives to improve thermal stability and form protective interphases on electrodes. However, the specific effects of the this compound isomer in this context are not documented in the reviewed sources.

Other Specialized Applications of this compound

Beyond the theoretical consideration of its use in energy storage, this compound, also known by its synonym Trimethyl Orthomethoxyacetate, serves as a specialized reagent in advanced organic synthesis. Its utility is primarily demonstrated in specific types of chemical transformations that require its unique orthoester structure.

Detailed research findings indicate two primary applications:

Claisen Rearrangements: The compound is utilized as a reagent in Claisen rearrangements involving allylic alcohols chemicalbook.com. The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction in organic chemistry. The use of Trimethyl Orthomethoxyacetate in this context allows for the stereoselective synthesis of γ,δ-unsaturated esters, which are valuable intermediates in the synthesis of complex natural products.

Oligoribonucleotide Synthesis: this compound is also employed in the preparation of oligoribonucleotides chemicalbook.com. Oligonucleotides are short nucleic acid polymers that have wide-ranging applications in molecular biology, diagnostics, and therapeutics. In this synthetic process, the compound can be involved in the protection or modification of hydroxyl groups, facilitating the controlled, sequential addition of nucleotide units.

These applications highlight the role of this compound as a niche but important building block and reagent for creating complex molecular architectures in synthetic chemistry.

Interactive Data Table: Specialized Synthetic Applications

| Application Area | Chemical Transformation | Reagent Name Used in Literature | Resulting Product/Use |

| Organic Synthesis | Claisen Rearrangement | Trimethyl Orthomethoxyacetate | γ,δ-Unsaturated Esters |

| Biopolymer Synthesis | Oligoribonucleotide Preparation | Trimethyl Orthomethoxyacetate | Oligoribonucleotides |

Future Directions and Emerging Research Avenues for 1,1,1,2 Tetramethoxyethane

Development of Novel Synthetic Pathways to 1,1,1,2-Tetramethoxyethane

Current synthetic routes to acetals and orthoesters often rely on established chemical transformations. However, the development of novel synthetic pathways to this compound is a crucial area of research to enhance efficiency, reduce costs, and improve sustainability.

One promising approach involves the electrochemical synthesis of acetals. Electrochemical methods can offer a green and efficient alternative to traditional chemical processes by minimizing the use of hazardous reagents and reducing waste. tottori-u.ac.jp The electrochemical activation of organic molecules can generate reactive intermediates under mild conditions, potentially leading to more direct and selective synthetic routes. tottori-u.ac.jp For instance, the anodic oxidation of suitable precursors in the presence of methanol (B129727) could provide a direct pathway to this compound.

Another area of exploration is the development of new catalytic systems. The traditional acid-catalyzed acetalization of glyoxal (B1671930) with methanol is a known method for producing the isomeric 1,1,2,2-tetramethoxyethane (B1584647). lookchem.com Future research could focus on developing highly selective catalysts that favor the formation of the 1,1,1,2-isomer. This could involve the design of shape-selective zeolites or metal-organic frameworks that can control the regioselectivity of the reaction.

Furthermore, the synthesis of this compound from alternative starting materials is an important consideration for sustainable chemistry. One potential precursor is methylglyoxal (B44143) dimethyl acetal (B89532) (also known as 1,1-dimethoxy-2-propanone), which can be synthesized from methylglyoxal and methanol. google.com Investigating the conversion of this or other bio-based platform chemicals into this compound could provide a more sustainable manufacturing process.

Exploration of New Reactivity Modes and Derivatizations of this compound

The unique structure of this compound, containing both an orthoester and an acetal moiety, suggests a rich and varied reactivity that is yet to be fully explored. As a versatile reagent, it holds potential for the synthesis of complex organic molecules. lookchem.com

Future research will likely focus on exploiting its reactivity in condensation and cyclization reactions to form heterocycles, which are important structural motifs in pharmaceuticals and agrochemicals. lookchem.com The orthoester group can act as a C1 synthon, reacting with various nucleophiles to introduce a methoxymethyl or related group. researchgate.net This reactivity could be harnessed in the synthesis of novel compounds with valuable biological or material properties.

Derivatization of this compound itself could lead to a new class of reagents and building blocks. For example, substitution of the methoxy (B1213986) groups with other alkoxy or functional groups could modulate its reactivity and solubility, tailoring it for specific applications. The exploration of its use as a protecting group for carbonyl compounds is another area of interest, similar to its isomer 1,1,2,2-tetramethoxyethane. lookchem.com

Advanced Applications in Sustainable Chemistry and Green Synthesis Utilizing this compound

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important. nih.govrsc.org this compound has the potential to contribute to this field in several ways.

Its use as a green solvent is a promising avenue of research. With four oxygen atoms, it is a polar aprotic solvent that could be an alternative to more hazardous solvents. Its relatively high boiling point and stability could make it suitable for a range of chemical transformations. lookchem.com Furthermore, if it can be synthesized from renewable feedstocks, its environmental footprint would be significantly reduced.

The concept of atom economy, which emphasizes maximizing the incorporation of all materials used in the process into the final product, is a core tenet of green chemistry. nih.gov Developing synthetic routes that utilize this compound with high atom economy will be a key research focus. This includes its use in catalytic cycles where it is regenerated, or in cascade reactions where multiple transformations occur in a single pot, minimizing waste and energy consumption.

Further Investigation into this compound as an Electrolyte Component for Next-Generation Batteries

The demand for high-performance, safe, and long-lasting batteries is driving research into novel electrolyte formulations. stanford.edu Acetal-based electrolytes have shown promise due to their potential for enhanced thermal stability and higher flash points compared to conventional carbonate-based electrolytes. db-thueringen.de

The related compound, 1,2-dimethoxyethane (B42094) (DME), is a well-known solvent in lithium battery electrolytes. researchgate.netresearchgate.net Research on glyoxylic-acetal-based electrolytes, including 1,1,2,2-tetramethoxyethane, for sodium-ion batteries has demonstrated improved cycling stability. db-thueringen.de This suggests that this compound could also possess favorable properties as an electrolyte component.

Future investigations will focus on the electrochemical stability window of this compound, its ionic conductivity when mixed with various lithium or sodium salts, and its compatibility with different electrode materials. epo.orggoogleapis.comnih.govnih.gov The formation of a stable solid-electrolyte interphase (SEI) is crucial for the long-term performance of batteries, and the role of this compound in SEI formation will be a key area of study. The development of eutectic electrolytes, which are mixtures of compounds that have a lower melting point than their individual components, is another emerging area where this compound could find application. researchgate.netnii.ac.jp

Integration of Artificial Intelligence and Machine Learning in this compound Synthesis Route Evaluation

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis. rjptonline.org These powerful computational tools can be used to predict reaction outcomes, design novel synthetic routes, and optimize reaction conditions, significantly accelerating the research and development process. beilstein-journals.orgnih.govnih.govarxiv.org

常见问题

Q. What are the established synthetic pathways for 1,1,1,2-tetramethoxyethane, and how can reaction conditions be optimized for academic laboratory settings?

this compound (CAS 2517-44-4) is synthesized via acid-catalyzed etherification of glycols with methanol. A common method involves reacting 1,1,1,2-tetrachloroethane with methanol in the presence of sulfuric acid (H₂SO₄) as a catalyst . Key parameters for optimization include:

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.

- Molar ratios : Excess methanol (4:1 molar ratio to chloroethane) improves yield.

- Catalyst concentration : 5–10% H₂SO₄ minimizes decomposition.

Purification typically involves fractional distillation under reduced pressure (50 Torr) to isolate the product at 78–79°C .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

- GC-MS : Quantifies purity and identifies volatile impurities (e.g., residual methanol or chlorinated byproducts).

- NMR spectroscopy : ¹H and ¹³C NMR confirm methoxy group integration (δ 3.2–3.4 ppm for OCH₃) and absence of hydroxyl peaks.

- FT-IR : Validates C-O-C stretching (~1100 cm⁻¹) and absence of OH or C=O bands .

- Density measurement : A value of 1.018 g/cm³ at 20°C confirms batch consistency .

Q. How does this compound’s stability vary under different storage conditions, and what precautions are critical for long-term use?

The compound is hygroscopic and prone to hydrolysis in acidic or humid environments. Recommended storage:

- Temperature : 2–8°C in amber glass vials.

- Desiccants : Use molecular sieves (3Å) to absorb moisture.

- Inert atmosphere : Argon or nitrogen headspace prevents oxidation.

Degradation products (e.g., formic acid or dimethoxy derivatives) can be monitored via periodic GC-MS analysis .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in toxicity data for this compound across in vitro and in vivo models?

In vitro studies often report low acute toxicity (e.g., LD₅₀ > 2000 mg/kg in rodents), while chronic in vivo exposure reveals hepatotoxicity and nephrotoxicity. This discrepancy arises from:

- Metabolic activation : Cytochrome P450 enzymes (e.g., CYP2E1) convert the compound to reactive intermediates (e.g., methoxyacetaldehyde), which form protein adducts in liver microsomes .

- Species-specific metabolism : Rodents exhibit higher metabolic turnover than human hepatocytes, leading to exaggerated toxicity in animal models .

- Dose-response thresholds : Subchronic exposure at 50–100 mg/kg/day in rats induces oxidative stress markers (e.g., glutathione depletion), not detected in short-term assays .

Q. How can researchers resolve contradictions in genotoxicity studies of this compound?

Conflicting Ames test results (positive in TA1535 with S9 activation vs. negative in TA98) suggest:

- Metabolic dependency : Genotoxicity requires enzymatic activation (e.g., via CYP450), as direct DNA binding is negligible .

- Reactive oxygen species (ROS) : Secondary oxidative stress from methoxy radicals may cause DNA strand breaks in comet assays, but these effects are context-dependent (e.g., buffer composition affects ROS scavenging) .

Recommendations: Combine bacterial reverse mutation assays with mammalian cell tests (e.g., micronucleus assay in HepG2 cells) and include metabolic profiling .

Q. What thermodynamic models best predict this compound’s phase behavior in solvent systems?

The Peng-Robinson equation of state accurately models vapor-liquid equilibrium (VLE) for this compound due to its polar ether groups and low dipole moment (1.2 D). Key parameters:

- Critical constants : Estimated , , (acentric factor).

- Binary interaction parameters : For methanol mixtures, minimizes deviation in activity coefficients .

Experimental validation via static vapor pressure measurements (e.g., using a ebulliometer) is advised for custom solvent formulations .

Q. How can researchers design ecotoxicology studies to assess this compound’s environmental persistence and bioaccumulation potential?

- Persistence : Use OECD 307 guidelines to measure soil half-life under aerobic conditions. The compound’s log predicts high mobility in soil but low bioaccumulation in aquatic organisms .

- Degradation pathways : Test photolysis (λ = 254 nm) and hydrolysis (pH 4–9) to identify breakdown products (e.g., methoxyacetic acid).

- Trophic transfer : Model food web accumulation using EPI Suite™, which estimates bioconcentration factors (BCF = 12.5) .

Methodological Notes

- Contradictions in evidence : While IARC classifies structurally similar chlorinated ethanes (e.g., 1,1,1,2-tetrachloroethane) as Group 2B carcinogens, data for this compound remain inconclusive. Prioritize mechanistic studies to clarify its oncogenic potential .

- Data gaps : Limited published LC-MS/MS methods for detecting metabolic intermediates; develop targeted assays using deuterated internal standards (e.g., d₄-methoxyacetaldehyde) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。